alpha-(2,5-Dimethoxyphenylimino)-O-cresol
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Overview
Description
Alpha-(2,5-Dimethoxyphenylimino)-O-cresol is a synthetic organic compound characterized by the presence of methoxy groups on the phenyl ring and an imino group linked to O-cresol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,5-Dimethoxyphenylimino)-O-cresol typically involves the condensation of 2,5-dimethoxybenzaldehyde with O-cresol in the presence of an acid catalyst such as p-toluene sulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2,5-Dimethoxyphenylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Alpha-(2,5-Dimethoxyphenylimino)-O-cresol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of alpha-(2,5-Dimethoxyphenylimino)-O-cresol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different functional groups.
2,5-Dimethoxy-4-methylamphetamine: Shares the methoxy groups but has a different core structure and pharmacological profile.
Uniqueness
Alpha-(2,5-Dimethoxyphenylimino)-O-cresol is unique due to its imino linkage and the presence of both methoxy and cresol groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
15674-09-6 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO3/c1-18-12-7-8-15(19-2)13(9-12)16-10-11-5-3-4-6-14(11)17/h3-10,17H,1-2H3 |
InChI Key |
AVYZBJKQGNDSEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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